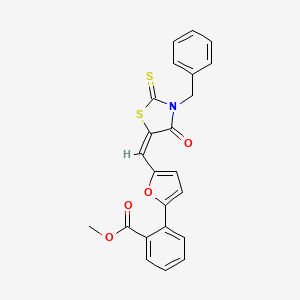
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has garnered attention due to its diverse biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, and antioxidant properties. It also exhibits significant anticancer activity.
- Researchers have explored its potential applications in various fields, making it an intriguing molecule.
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate: is a chemical compound with a complex name, but let’s break it down:
Preparation Methods
- The synthesis of 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate involves an O-acylation reaction.
- Here’s the synthetic route:
- Start with 7-hydroxy-2H-chromen-2-one (also known as coumarin) as the precursor.
- React it with 4-chlorobenzoyl chloride in dichloromethane, using a slight excess of triethylamine as a base.
- The reaction occurs at 20 °C for 1 hour, yielding the desired ester in 88% yield .
- Industrial production methods may involve scaling up this process while ensuring safety and efficiency.
Chemical Reactions Analysis
- Common reagents include oxidizing agents, nucleophiles, and acid/base catalysts.
- Major products depend on the specific reaction conditions.
7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block for novel compounds.
Biology: Investigated for its biological effects, including potential anticancer properties.
Medicine: Explored for therapeutic applications.
Industry: May find use in materials science or as a starting material for other syntheses.
Mechanism of Action
- The exact mechanism by which 7-chloro-4-methyl-2-oxo-2H-chromen-6-yl pentanoate exerts its effects depends on the specific context (e.g., anticancer activity).
- It likely interacts with molecular targets or pathways involved in cell growth, inflammation, or oxidative stress.
Comparison with Similar Compounds
- While I don’t have a specific list of similar compounds, it’s worth noting that the unique combination of chloro substitution, methyl group, and ester functionality sets this compound apart.
- Researchers may compare it to related chromenones or coumarin derivatives.
Properties
Molecular Formula |
C15H15ClO4 |
|---|---|
Molecular Weight |
294.73 g/mol |
IUPAC Name |
(7-chloro-4-methyl-2-oxochromen-6-yl) pentanoate |
InChI |
InChI=1S/C15H15ClO4/c1-3-4-5-14(17)20-13-7-10-9(2)6-15(18)19-12(10)8-11(13)16/h6-8H,3-5H2,1-2H3 |
InChI Key |
AAVHBVYGUIFLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=C(C=C2C(=C1)C(=CC(=O)O2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(4-Methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11654542.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(2-chlorophenyl)methylene]-](/img/structure/B11654546.png)

![6-Amino-3-tert-butyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11654552.png)

![3-{[2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11654561.png)
![(4-fluorophenyl)[(1Z)-4,4,8-trimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone](/img/structure/B11654567.png)
![(6Z)-6-{3-ethoxy-4-[2-(2-phenoxyethoxy)ethoxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654575.png)


![Ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11654588.png)
![7-[(4-chlorobenzyl)oxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B11654595.png)

![2-[(8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoic acid](/img/structure/B11654617.png)
